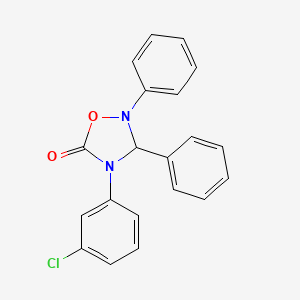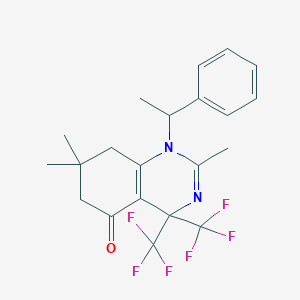![molecular formula C30H26I2N2O4 B15022125 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl structure with methoxy, nitrilo, and iodo substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxybiphenyl and an appropriate halide.
Introduction of Nitrilo Groups: The nitrilo groups are introduced via a Schiff base reaction, where the biphenyl compound reacts with an aldehyde in the presence of a base.
Iodination: The final step involves the iodination of the phenol groups using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions can target the nitrilo groups, converting them to amines.
Substitution: The iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and optimization.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrilo and iodo groups could play a role in binding interactions, while the biphenyl core provides structural stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(4-methylphenol): Similar structure but lacks the iodo groups.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-chloro-4-methylphenol): Similar structure with chloro substituents instead of iodo.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-bromo-4-methylphenol): Similar structure with bromo substituents instead of iodo.
Uniqueness
The presence of iodo groups in 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) imparts unique reactivity and potential for further functionalization. Iodo groups are larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions.
Eigenschaften
Molekularformel |
C30H26I2N2O4 |
|---|---|
Molekulargewicht |
732.3 g/mol |
IUPAC-Name |
2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C30H26I2N2O4/c1-17-9-21(29(35)23(31)11-17)15-33-25-7-5-19(13-27(25)37-3)20-6-8-26(28(14-20)38-4)34-16-22-10-18(2)12-24(32)30(22)36/h5-16,35-36H,1-4H3 |
InChI-Schlüssel |
JPSPXZFDAHWLNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)
![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15022053.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B15022075.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)

![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)

![3-[2-(3-methylbutoxy)benzyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B15022131.png)

